POTASSIUM NITROSODISULFONATE
Overview
Description
Potassium nitrosodisulfonate, also known as Fremy’s salt, is a chemical compound with the formula (KSO₃)₂NO. It is a bright yellowish-brown solid that forms violet solutions in water. This compound is notable for its role as a long-lived free radical and its applications as an oxidizing agent in various chemical reactions .
Mechanism of Action
Fremy’s Salt: A Comprehensive Overview of Its Mechanism of Action
Fremy’s Salt, also known as Potassium Nitrosodisulfonate, is a chemical compound with the formula (K4[ON(SO3)2]2), sometimes written as (K2[NO(SO3)2]). It is a bright yellowish-brown solid, but its aqueous solutions are bright violet .
Target of Action
Fremy’s Salt primarily targets phenols and aromatic amines . It is used in oxidation reactions, particularly for the oxidation of these structures .
Mode of Action
Fremy’s Salt acts as a long-lived free radical . It oxidizes most phenols to p-quinones when there is no Para-substituent . The oxygen incorporation occurs exclusively from the oxygen of Fremy’s Salt on the phenol group .
Biochemical Pathways
Fremy’s Salt is involved in the oxidation of aromatic amine and phenol structures . It allows for the polymerization and cross-linking of peptides and peptide-based hydrogels . It can also be used as a model for peroxyl radicals in studies that examine the antioxidant mechanism of action in a wide range of natural products .
Pharmacokinetics
It is known that fremy’s salt provides high nuclear spin polarization and allows for rapid scavenging under mild reducing conditions
Result of Action
The result of Fremy’s Salt action is the oxidation of target molecules, leading to changes in their structure and function . For example, it can oxidize phenols to p-quinones . It also allows for the polymerization and cross-linking of peptides and peptide-based hydrogels .
Action Environment
The action of Fremy’s Salt is influenced by environmental factors such as temperature and the presence of other compounds . For example, the synthesis of Fremy’s Salt can be performed by combining nitrite and bisulfite, and oxidation is typically conducted at low temperatures . The presence of other compounds, such as a radical scavenger, can also influence the action of Fremy’s Salt .
Biochemical Analysis
Biochemical Properties
Potassium Nitrosodisulfonate is known to convert phenols, naphthols, and anilines to quinones, benzylic alcohols to aldehydes or ketones, and amino acids to α-keto acids . It can also be used for the preparation of heterocyclic quinones and oxidative aromatization . The compound interacts with these biomolecules through oxidation reactions .
Molecular Mechanism
This compound acts as an oxidizing agent, accepting electrons from other molecules in a reaction . This can lead to the oxidation of certain biomolecules, altering their function and potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound exists in two distinct crystalline forms, suggesting that it may have different stabilities depending on its form .
Preparation Methods
Potassium nitrosodisulfonate can be synthesized through the oxidation of hydroxylaminedisulfonic acid. The typical preparation involves the following steps:
Formation of Hydroxylaminedisulfonic Acid: This is achieved by reacting nitrite with bisulfite. [ \text{HNO}_2 + 2 \text{HSO}_3^- \rightarrow \text{HON(SO}_3\text{H)}_2 + \text{H}_2\text{O} ]
Oxidation: The hydroxylaminedisulfonic acid is then oxidized using an oxidizing agent such as lead dioxide or potassium permanganate. [ 2 \text{HON(SO}_3\text{H)}_2 + \text{PbO}_2 \rightarrow 2 \text{ON(SO}_3\text{K)}_2 + \text{PbO} + \text{H}_2\text{O} ] This process yields this compound as an orange solid, which can be purified by crystallization
Chemical Reactions Analysis
Potassium nitrosodisulfonate is primarily known for its oxidizing properties. It undergoes various types of reactions, including:
Oxidation: It can oxidize phenols, naphthols, and anilines to their corresponding quinones.
Reagents and Conditions: Common reagents used with this compound include aromatic amines and hydroethidine.
Major Products: The major products formed from these reactions include quinones, aldehydes, ketones, and α-keto acids.
Scientific Research Applications
Potassium nitrosodisulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Potassium nitrosodisulfonate is unique due to its stability as a free radical and its selective oxidizing properties. Similar compounds include:
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl): Another stable nitroxyl radical used in oxidation reactions.
Sodium Nitrosodisulfonate: The sodium salt of nitrosodisulfonate, which has similar properties but different solubility characteristics.
Potassium Permanganate: A strong oxidizing agent, but less selective compared to this compound.
This compound stands out for its mild and selective oxidation capabilities, making it a valuable reagent in both research and industrial applications.
Properties
InChI |
InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSLHAZEJBXKMN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-orange or orange-brown solid; [Merck Index] Yellow-orange powder; [Sigma-Aldrich MSDS] | |
Record name | Fremy's salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21573 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14293-70-0 | |
Record name | Dipotassium nitrosodisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POTASSIUM NITROSYLDISULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1989UAX6B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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